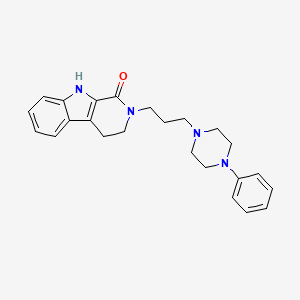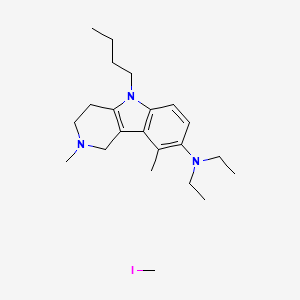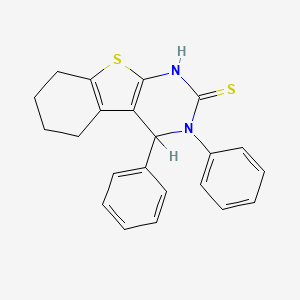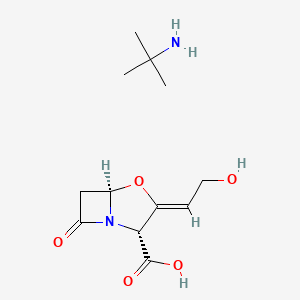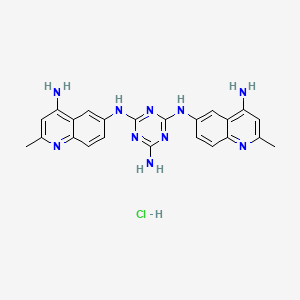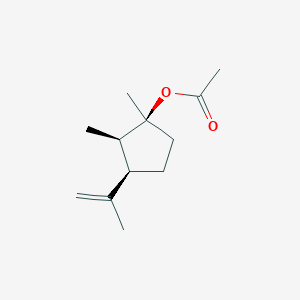
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plinyl acetate, also known as 1,2-dimethyl-3-(1-methylethenyl)cyclopentyl acetate, is an organic compound with the chemical formula C12H20O2. It is a colorless liquid with a pleasant, aromatic odor. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized as a solvent in various industrial applications .
Preparation Methods
Plinyl acetate is typically synthesized through an acid-catalyzed esterification reaction. The process involves the reaction of 1,2-dimethyl-3-(1-methylethenyl)cyclopentanol with acetic acid in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation .
Chemical Reactions Analysis
Plinyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Plinyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Plinyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Plinyl acetate is used in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as a solvent in the manufacturing of pesticides and herbicides
Mechanism of Action
The mechanism of action of plinyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by esterases to produce the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its metabolism and elimination from the body. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .
Comparison with Similar Compounds
Plinyl acetate can be compared with other similar compounds such as phenyl acetate and prenyl acetate. While all these compounds are esters and share similar chemical properties, plinyl acetate is unique due to its specific structure and aromatic properties. Phenyl acetate, for example, has a benzene ring, while prenyl acetate has an isoprenoid structure. These structural differences result in variations in their chemical reactivity and applications .
Similar Compounds
- Phenyl acetate
- Prenyl acetate
Plinyl acetate stands out due to its unique cyclopentyl structure and its widespread use in the fragrance industry .
Properties
CAS No. |
94346-09-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1 |
InChI Key |
NKWCOKZUKIEZAR-USWWRNFRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C |
Canonical SMILES |
CC1C(CCC1(C)OC(=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


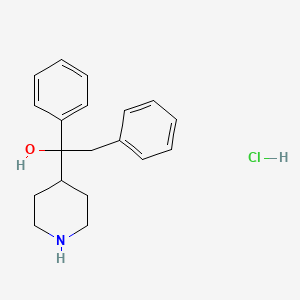

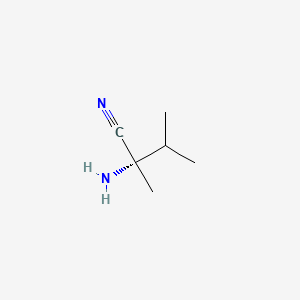

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
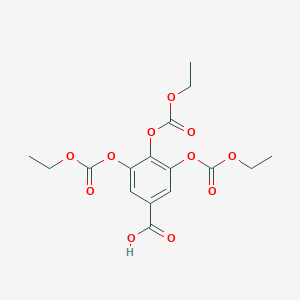
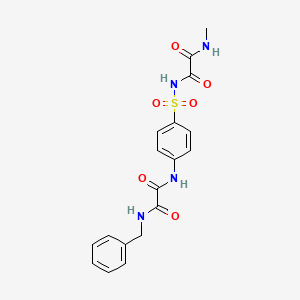
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
